Iron 2-ethylhexanoate
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Overview
Description
Fluticasone propionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of asthma, allergic rhinitis, and various skin conditions such as eczema and psoriasis . The compound is available in various forms, including inhalers, nasal sprays, and topical creams .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluticasone propionate involves multiple steps, starting from the steroidal backbone. One common method involves the treatment of 6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxo-17α-propionyloxyandrosta-1,4-dien-17β-carboxylic acid with dimethylthiocarbamoyl chloride to yield 17β-[(N,N-dimethylcarbamoyl)thio]carbonyl-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene, which is then decomposed by refluxing in diethylamine to form the thioic acid intermediate . This intermediate is subsequently alkylated to produce fluticasone propionate .
Industrial Production Methods: Industrial production of fluticasone propionate typically involves large-scale synthesis using similar routes as described above, with optimizations for yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Fluticasone propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at specific sites, although this is not commonly utilized in its pharmaceutical applications.
Reduction: Reduction reactions are less common for fluticasone propionate due to its stable steroidal structure.
Substitution: The compound can undergo substitution reactions, particularly at the fluoromethyl carbothioate group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents can be used, but these are not typically employed in the preparation or modification of fluticasone propionate.
Reduction: Reducing agents are rarely used due to the stability of the compound.
Substitution: Reagents such as dimethylthiocarbamoyl chloride and diethylamine are used in the synthesis process.
Major Products Formed: The primary product formed from these reactions is fluticasone propionate itself, with various intermediates formed during the synthesis process .
Scientific Research Applications
Fluticasone propionate has a wide range of applications in scientific research:
Mechanism of Action
Fluticasone propionate exerts its effects by activating glucocorticoid receptors, which leads to the inhibition of various inflammatory mediators such as cytokines, chemokines, and prostaglandins . This results in reduced inflammation and immune response. The compound also inhibits the activation of nuclear factor kappa B (NF-κB) and other transcription factors involved in the inflammatory process .
Comparison with Similar Compounds
Fluticasone furoate: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A glucocorticoid used for similar indications but with a different chemical structure and potency.
Beclomethasone dipropionate: Another inhaled glucocorticoid with similar uses but different pharmacodynamics.
Uniqueness: Fluticasone propionate is unique due to its high affinity for glucocorticoid receptors and its potent anti-inflammatory effects with minimal systemic absorption when used correctly . This makes it particularly effective for localized treatment of inflammatory conditions with reduced risk of systemic side effects .
Properties
CAS No. |
19583-54-1 |
---|---|
Molecular Formula |
C8H16FeO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
2-ethylhexanoic acid;iron |
InChI |
InChI=1S/C8H16O2.Fe/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
IINOHALFTZBGDN-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+2] |
Canonical SMILES |
CCCCC(CC)C(=O)O.[Fe] |
Key on ui other cas no. |
93981-08-9 19583-54-1 |
Pictograms |
Irritant; Health Hazard |
Related CAS |
93981-08-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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